Methyl 4-fluorobenzimidate

Description

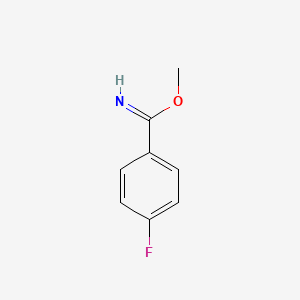

Methyl 4-fluorobenzimidate (C₈H₈FNO₂) is an imidate ester characterized by a fluorine substituent at the para position of the benzene ring and an imidate group (–O–C=N–O–) attached to the aromatic system. This compound is of interest in organic synthesis, particularly in the formation of heterocycles and as a precursor for pharmaceuticals.

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

methyl 4-fluorobenzenecarboximidate |

InChI |

InChI=1S/C8H8FNO/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,1H3 |

InChI Key |

DQIDDKYASUXYIF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-fluorobenzimidate to structurally or functionally related compounds identified in the evidence, focusing on synthesis, spectral properties, and physicochemical characteristics.

Structural Analogues

Spectroscopic Properties

- This compound : Expected IR peaks include C=N (1650–1600 cm⁻¹) and C–O (1250–1050 cm⁻¹). ¹H NMR would show aromatic protons (δ 7.0–8.0 ppm) and methyl singlet (δ 3.8–4.0 ppm).

- Methyl shikimate : ¹H NMR shows peaks for methyl ester (δ 3.7 ppm) and olefinic protons (δ 5.8–6.2 ppm). HPLC analysis distinguishes it from impurities.

- Ethyl 4-(2-fluorophenyl) derivative : IR shows N–H (3300 cm⁻¹), C=O (1720 cm⁻¹), and C–O (1250 cm⁻¹). ¹H NMR confirms fluorophenyl protons (δ 7.2–7.6 ppm) and ethyl ester (δ 1.2–4.2 ppm).

Physicochemical and Functional Differences

Key Research Findings and Limitations

- Synthetic Challenges : Imidates like this compound are moisture-sensitive, requiring anhydrous conditions .

- Fluorine Effects : Para-fluorine in aromatic systems enhances electron-withdrawing effects, directing electrophilic substitution and stabilizing intermediates .

- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Q & A

Q. What ethical and reproducibility standards apply to research on this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share synthetic protocols on repositories like Zenodo. For reproducibility, include step-by-step videos or interactive notebooks (Jupyter) alongside traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.